molecular formula C14H19N3O B11867032 1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1325304-82-2

1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B11867032
CAS No.: 1325304-82-2
M. Wt: 245.32 g/mol
InChI Key: LYUGGDCKUPNJAT-UHFFFAOYSA-N
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Description

1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both piperidine and quinazolinone moieties in its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Quinazolinone Formation: The quinazolinone moiety can be synthesized through the condensation of anthranilic acid derivatives with amines or amides.

    Spiro Compound Formation: The final step involves the spirocyclization, where the piperidine and quinazolinone rings are fused through a single atom, often using a catalyst or under specific reaction conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Similar structure with a methyl group instead of an ethyl group.

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one derivatives: Various derivatives with different substituents on the piperidine or quinazolinone rings.

Uniqueness

1’-ethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This small structural difference can lead to significant variations in its properties compared to similar compounds.

Properties

CAS No.

1325304-82-2

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethylspiro[3H-quinazoline-2,4'-piperidine]-4-one

InChI

InChI=1S/C14H19N3O/c1-2-17-12-6-4-3-5-11(12)13(18)16-14(17)7-9-15-10-8-14/h3-6,15H,2,7-10H2,1H3,(H,16,18)

InChI Key

LYUGGDCKUPNJAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC13CCNCC3

Origin of Product

United States

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